molecular formula C11H13ClN2OS B7630338 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide

5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide

Cat. No. B7630338
M. Wt: 256.75 g/mol
InChI Key: WHTKPCJMZMRXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have potent anti-cancer activity, making it a promising candidate for the development of new cancer treatments. In

Mechanism of Action

5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. By blocking this interaction, 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide prevents MDM2 from degrading p53, allowing p53 to accumulate and activate downstream signaling pathways that lead to cell cycle arrest and apoptosis. This mechanism of action has been confirmed through various biochemical and biophysical studies.
Biochemical and Physiological Effects:
5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide has been shown to have potent anti-cancer activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide is its specificity for MDM2, which makes it a valuable tool for studying the p53 pathway and its role in cancer development. However, the potency of this compound can also be a limitation, as it may require high concentrations to achieve its desired effects. Additionally, the synthesis of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective MDM2 inhibitors, which could have improved anti-cancer activity and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response to 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide, which could help to personalize cancer treatment. Finally, the combination of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide with other targeted therapies or immunotherapies is an area of active investigation, as it may lead to improved outcomes for cancer patients.
Conclusion:
In conclusion, 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide is a small molecule inhibitor that has shown promising anti-cancer activity through its inhibition of MDM2 and activation of the p53 pathway. While further studies are needed to fully understand its biochemical and physiological effects, this compound has the potential to be a valuable tool for cancer research and a promising candidate for the development of new cancer treatments.

Synthesis Methods

The synthesis of 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide involves several steps, including the reaction of 2-chloronicotinic acid with thiomorpholine, followed by the addition of 2-bromoacetyl chloride. The resulting product is then treated with thioacetic acid to yield the final compound, 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide. This synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of a protein called MDM2, which is involved in the regulation of the tumor suppressor protein p53. By inhibiting MDM2, 5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide can activate p53 and induce cell cycle arrest and apoptosis in cancer cells. This compound has been tested in various cancer cell lines and animal models, and has shown promising results in preclinical studies.

properties

IUPAC Name

5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2OS/c12-8-3-4-10(13-6-8)11(15)14-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTKPCJMZMRXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)CNC(=O)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(thiolan-2-ylmethyl)pyridine-2-carboxamide

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